molecular formula C23H17N3O B11987249 2-phenyl-N'-[(E)-phenylmethylidene]quinoline-4-carbohydrazide

2-phenyl-N'-[(E)-phenylmethylidene]quinoline-4-carbohydrazide

Cat. No.: B11987249
M. Wt: 351.4 g/mol
InChI Key: MCRJZBYOUNCZAQ-LFVJCYFKSA-N
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Description

2-phenyl-N’-[(E)-phenylmethylidene]quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring, and a hydrazide functional group, which is known for its reactivity and ability to form various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N’-[(E)-phenylmethylidene]quinoline-4-carbohydrazide typically involves the condensation of quinoline-4-carbohydrazide with benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N’-[(E)-phenylmethylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amines, and substituted phenyl compounds. These products can have significant biological and pharmacological activities .

Scientific Research Applications

2-phenyl-N’-[(E)-phenylmethylidene]quinoline-4-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anticancer and antimicrobial agent.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-phenyl-N’-[(E)-phenylmethylidene]quinoline-4-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, interfering with their normal functions. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound can inhibit the activity of certain enzymes, contributing to its antimicrobial and antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N’-[(E)-phenylmethylidene]quinoline-4-carbohydrazide is unique due to its combination of a quinoline core and a hydrazide functional group. This combination imparts the compound with a wide range of reactivity and biological activities, making it a versatile tool in scientific research and industrial applications .

Properties

Molecular Formula

C23H17N3O

Molecular Weight

351.4 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H17N3O/c27-23(26-24-16-17-9-3-1-4-10-17)20-15-22(18-11-5-2-6-12-18)25-21-14-8-7-13-19(20)21/h1-16H,(H,26,27)/b24-16+

InChI Key

MCRJZBYOUNCZAQ-LFVJCYFKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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